5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone
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Overview
Description
5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a methoxyanilino group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Methoxyanilino Group: This step involves the coupling of the pyrimidinone core with 4-methoxyaniline using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-(4-methoxyanilino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Ethyl 5-(2-furylmethylene)-2-(4-methoxyanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Uniqueness
5-benzyl-2-(4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, methoxyanilino group, and pyrimidinone core sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-benzyl-2-(4-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N3O2/c1-13-17(12-14-6-4-3-5-7-14)18(23)22-19(20-13)21-15-8-10-16(24-2)11-9-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
KJJDGJJSOLTVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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